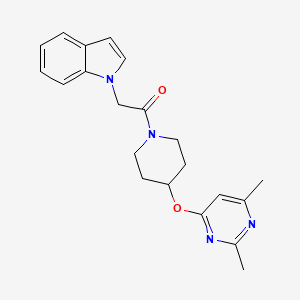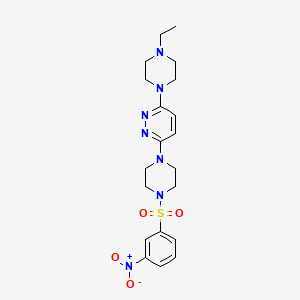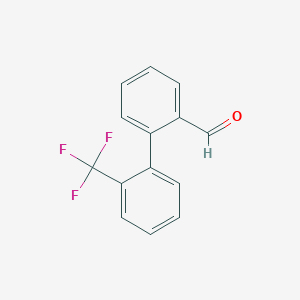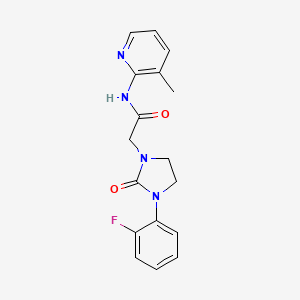
N-cyclopropyl-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Applications
Compounds with structures related to "N-cyclopropyl-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide" have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, certain ethyl cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene carboxylates have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential (Raghavendra et al., 2016).
Antibacterial Properties
Carboxamides and their metal complexes, including those with thiophene structures, have been studied for their antibacterial activities. For example, certain synthesized carboxamides demonstrated good to moderate antibacterial effects against E. coli, suggesting potential applications in developing new antibacterial agents (Aktan et al., 2017).
Larvicidal Properties
Research on cyclopropylcarboxamides related to cis-permethrin has revealed their larvicidal properties against mosquito larvae, indicating potential use in pest control and insecticide development. This demonstrates the versatility of cyclopropylcarboxamides in various biological applications (Taylor et al., 1998).
Antiproliferative Activity
Studies on cyclopropane carboxamides have also explored their antiproliferative activities against cancer cell lines, highlighting their potential in anticancer drug development. The synthesis and structural analysis of such compounds can lead to the discovery of new therapeutic agents (Lu et al., 2021).
Synthetic and Catalytic Applications
Cyclopropanation reactions and the synthesis of cyclopropylcarboxamides have significant implications in organic synthesis and catalysis. The enantioselective synthesis of functionalized cyclopropanes, for instance, showcases the utility of such compounds in creating stereochemically complex structures (Davies et al., 1996).
Properties
IUPAC Name |
N-cyclopropyl-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-3-23-14-8-6-13(7-9-14)19(2)25(21,22)15-10-11-24-16(15)17(20)18-12-4-5-12/h6-12H,3-5H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQVONMNQFYHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2531879.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2531880.png)

![Methyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]-4,5-dimethoxybenzoate](/img/structure/B2531882.png)
![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2531883.png)
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2531884.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2531887.png)
![Methyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2531897.png)

![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2531900.png)
![methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2531901.png)
